molecular formula C21H24N4O3S B305347 N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B305347
M. Wt: 412.5 g/mol
InChI Key: PBELVMRVXCJRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has been synthesized and researched for its potential scientific applications. This compound is a member of the triazole family and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the inhibition of fungal cell wall synthesis. This compound targets the biosynthesis of β(1,3)-D-glucan, a major component of the fungal cell wall, leading to cell lysis and ultimately fungal cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has low toxicity and does not exhibit significant cytotoxicity towards mammalian cells. This compound has also been shown to have good stability and solubility properties, making it a potential candidate for further development as an antifungal agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potent antifungal activity, which makes it a useful tool for studying fungal cell wall synthesis. However, one limitation is the lack of in vivo studies, which limits our understanding of the compound's potential therapeutic applications.

Future Directions

For the research on N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include further optimization of the synthesis method to improve yields and reduce costs. In addition, in vivo studies are needed to evaluate the compound's potential as a therapeutic agent for fungal infections. Finally, the development of new derivatives of this compound could lead to the discovery of novel antifungal agents with improved activity and selectivity.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with ethyl 4-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been researched for its potential application as an antifungal agent. Studies have shown that this compound has antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

Product Name

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N4O3S/c1-4-27-17-10-8-16(9-11-17)22-20(26)14-29-21-24-23-19(25(21)3)13-28-18-7-5-6-15(2)12-18/h5-12H,4,13-14H2,1-3H3,(H,22,26)

InChI Key

PBELVMRVXCJRAT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.